NBQX

Catalog No.
S536817
CAS No.
118876-58-7
M.F
C12H8N4O6S
M. Wt
336.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NBQX

CAS Number

118876-58-7

Product Name

NBQX

IUPAC Name

6-nitro-2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide

Molecular Formula

C12H8N4O6S

Molecular Weight

336.28 g/mol

InChI

InChI=1S/C12H8N4O6S/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22)

InChI Key

UQNAFPHGVPVTAL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline, 2,3-dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline, 6-nitro-7-sulfamoylbenzo(f)quinoxaline-2,3-dione, FG 9202, FG-9202, NBQX

Canonical SMILES

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])NC(=O)C(=O)N3

Isomeric SMILES

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)O)O

The exact mass of the compound 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline is 336.0165 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a competitive antagonist of ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. It is widely used in neuroscience research to probe synaptic transmission, induce neuroprotection in excitotoxicity models, and for its anticonvulsant properties. Unlike its predecessors, NBQX was developed for higher potency and selectivity, making it a critical tool for isolating non-NMDA receptor pathways. Its common availability as a disodium salt significantly enhances aqueous solubility, a key procurement-relevant attribute for in vivo and in vitro applications.

Substituting NBQX with other quinoxalinedione antagonists like CNQX or DNQX based on nominal class similarity can compromise experimental outcomes. These alternatives exhibit critical differences in aqueous solubility, receptor selectivity, and off-target effects that directly impact data reproducibility and interpretation. For instance, CNQX and DNQX are known to interact with the glycine binding site of the NMDA receptor, an off-target effect that NBQX largely avoids, ensuring more specific blockade of AMPA/kainate receptors. Furthermore, the significantly lower aqueous solubility of CNQX and DNQX presents practical challenges in preparing stock solutions for in vivo and in vitro assays, a problem overcome by the readily available NBQX disodium salt. These functional and handling distinctions make NBQX a non-interchangeable tool for studies requiring precise, reproducible, and convenient antagonism of AMPA/kainate pathways.

Superior Aqueous Solubility for Simplified Dosing and Formulation

The disodium salt form of NBQX offers a significant handling and formulation advantage over older quinoxalinediones. Its aqueous solubility can reach up to 100 mM, whereas the comparable salt form of the common substitute CNQX is limited to approximately 25 mM. This four-fold increase in solubility simplifies the preparation of concentrated stock solutions required for in vivo administration and high-concentration in vitro screening, reducing reliance on organic solvents like DMSO.

Evidence DimensionMaximum Aqueous Solubility (Disodium Salt Form)
Target Compound DataUp to 100 mM
Comparator Or BaselineCNQX Disodium Salt: ~25 mM
Quantified Difference4-fold higher solubility
ConditionsAqueous solution preparation

Higher solubility simplifies stock solution preparation, enhances bioavailability for in vivo studies, and avoids potential solvent-induced artifacts in cellular assays.

Enhanced Receptor Potency for More Effective Blockade

In functional assays, NBQX demonstrates significantly higher potency as an AMPA/kainate receptor antagonist compared to DNQX. In rat hippocampal slice recordings, NBQX blocked non-NMDA mediated field potentials with a half-maximal effect at approximately 0.15 µM. In the same preparation, the comparator DNQX required a concentration of 1.0 µM to achieve the same effect, indicating NBQX is roughly 6.7 times more potent. This allows for the use of lower concentrations to achieve complete receptor blockade, reducing the risk of off-target effects.

Evidence DimensionHalf-maximal blockade of non-NMDA mediated field potentials (IC50)
Target Compound Data~0.15 µM
Comparator Or BaselineDNQX: ~1.0 µM
Quantified Difference~6.7-fold higher potency
ConditionsRat hippocampal slice, Schaffer collateral-commissural fiber stimulation

Higher potency enables more effective receptor blockade at lower concentrations, improving the specificity of the experiment and conserving compound.

Greater Selectivity: Avoids Off-Target NMDA Receptor Glycine Site Interaction

A critical differentiator for experimental design is NBQX's high selectivity for AMPA/kainate receptors over the NMDA receptor complex. Unlike CNQX and DNQX which can antagonize the NMDA receptor's glycine site, NBQX shows no significant affinity for this site, even at concentrations up to 10 µM. In hippocampal slice recordings, 100 µM NBQX failed to block NMDA-mediated transmission, whereas DNQX effectively blocked these signals via interaction with the glycine site. This selectivity is crucial for studies aiming to isolate the specific contributions of AMPA/kainate receptors without confounding effects from NMDA receptor modulation.

Evidence DimensionBlockade of NMDA-mediated synaptic transmission
Target Compound DataNo effect at 100 µM
Comparator Or BaselineDNQX: Complete blockade (via glycine site)
Quantified DifferenceQualitatively selective; avoids NMDA receptor off-target effects seen with DNQX/CNQX
ConditionsRat hippocampal slice in Mg2+-free medium

Procuring NBQX ensures that observed effects are attributable to AMPA/kainate receptor blockade, not confounding off-target interactions with the NMDA receptor glycine site.

In Vivo Neuroprotection and Excitotoxicity Studies

For in vivo models of focal ischemia, traumatic brain injury, or epilepsy, the high aqueous solubility of NBQX disodium salt allows for straightforward systemic administration (e.g., i.v. bolus or i.p. injection) to achieve neuroprotective concentrations. Its proven ability to cross the blood-brain barrier and high potency ensure effective target engagement in the CNS, making it suitable for protocols requiring robust and reproducible neuroprotection.

Electrophysiological Analysis of Synaptic Plasticity

When dissecting synaptic pathways in brain slice electrophysiology, NBQX is the appropriate choice for selectively blocking AMPA/kainate receptor-mediated currents without affecting NMDA receptor function. Its high potency allows for rapid and complete blockade of fast excitatory postsynaptic potentials at low micromolar concentrations, providing a clean pharmacological tool to isolate NMDA receptor-dependent phenomena like long-term potentiation (LTP).

High-Throughput Screening and Cellular Assays

In cell-based assays using recombinant receptors or primary neurons, the superior solubility of NBQX disodium salt prevents compound precipitation and avoids the cellular toxicity associated with high concentrations of DMSO, a common issue with less soluble analogs like DNQX or CNQX. This ensures more reliable and reproducible data in automated screening platforms and sensitive cell culture models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

336.01645516 Da

Monoisotopic Mass

336.01645516 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8LZ6Q43V2S

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Anxiety Agents

Pictograms

Irritant

Irritant

Other CAS

118876-58-7

Wikipedia

NBQX

Dates

Last modified: 08-15-2023
1: Twele F, Bankstahl M, Klein S, Römermann K, Löscher W. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy. Neuropharmacology. 2015 Aug;95:234-42. doi: 10.1016/j.neuropharm.2015.03.014. Epub 2015 Mar 31. PubMed PMID: 25839899.
2: Lippman-Bell JJ, Rakhade SN, Klein PM, Obeid M, Jackson MC, Joseph A, Jensen FE. AMPA receptor antagonist NBQX attenuates later-life epileptic seizures and autistic-like social deficits following neonatal seizures. Epilepsia. 2013 Nov;54(11):1922-32. doi: 10.1111/epi.12378. Epub 2013 Oct 1. PubMed PMID: 24117347; PubMed Central PMCID: PMC4262152.
3: Potschka H, Pekcec A, Weinhold B, Gerardy-Schahn R. Deficiency of neural cell adhesion molecule or its polysialylation modulates pharmacological effects of the AMPA receptor antagonist NBQX. Neuroscience. 2008 Apr 9;152(4):1093-8. doi: 10.1016/j.neuroscience.2007.09.027. Epub 2007 Sep 20. PubMed PMID: 18329813.
4: Zbarska S, Bloedel JR, Bracha V. Cerebellar dysfunction explains the extinction-like abolition of conditioned eyeblinks after NBQX injections in the inferior olive. J Neurosci. 2008 Jan 2;28(1):10-20. doi: 10.1523/JNEUROSCI.3403-07.2008. PubMed PMID: 18171918.
5: Lojková D, Zivanović D, Mares P. Different effects of nonNMDA and NMDA receptor antagonists (NBQX and dizocilpine) on cortical epileptic afterdischarges in rats. Brain Res. 2006 Dec 8;1124(1):167-75. Epub 2006 Oct 27. PubMed PMID: 17070784.
6: Kong LL, Yu LC. It is AMPA receptor, not kainate receptor, that contributes to the NBQX-induced antinociception in the spinal cord of rats. Brain Res. 2006 Jul 19;1100(1):73-7. Epub 2006 Jun 13. PubMed PMID: 16777075.
7: Yoon MH, Bae HB, Choi JI, Jeong SW, Chung SS, Yoo KY, Jeong CY, Kim SJ, Chung ST, Kim CM, An TH. Evaluation of interaction between intrathecal adenosine and MK801 or NBQX in a rat formalin pain model. Pharmacology. 2005 Nov;75(3):157-64. Epub 2005 Sep 15. PubMed PMID: 16166819.
8: Yoon MH, Bae HB, Choi JI. Antinociceptive interactions between intrathecal gabapentin and MK801 or NBQX in rat formalin test. J Korean Med Sci. 2005 Apr;20(2):307-12. PubMed PMID: 15832006; PubMed Central PMCID: PMC2808611.
9: Zahn PK, Pogatzki-Zahn EM, Brennan TJ. Spinal administration of MK-801 and NBQX demonstrates NMDA-independent dorsal horn sensitization in incisional pain. Pain. 2005 Apr;114(3):499-510. PubMed PMID: 15777875.
10: Koh S, Tibayan FD, Simpson JN, Jensen FE. NBQX or topiramate treatment after perinatal hypoxia-induced seizures prevents later increases in seizure-induced neuronal injury. Epilepsia. 2004 Jun;45(6):569-75. PubMed PMID: 15144420.
11: Van Damme P, Leyssen M, Callewaert G, Robberecht W, Van Den Bosch L. The AMPA receptor antagonist NBQX prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis. Neurosci Lett. 2003 Jun 5;343(2):81-4. PubMed PMID: 12759169.
12: Goda M, Isono M, Fujiki M, Kobayashi H. Both MK801 and NBQX reduce the neuronal damage after impact-acceleration brain injury. J Neurotrauma. 2002 Nov;19(11):1445-56. PubMed PMID: 12490009.
13: Mu X, Azbill RD, Springer JE. NBQX treatment improves mitochondrial function and reduces oxidative events after spinal cord injury. J Neurotrauma. 2002 Aug;19(8):917-27. PubMed PMID: 12225652.
14: Pitsikas N, Rigamonti AE, Cella SG, Muller EE. The non-NMDA receptor antagonist NBQX does not affect rats performance in the object recognition task. Pharmacol Res. 2002 Jan;45(1):43-6. PubMed PMID: 11820860.
15: Jakobsen B, Zimmer J. Chronic exposure of kainate and NBQX changes AMPA toxicity in hippocampal slice cultures. Neuroreport. 2001 Nov 16;12(16):3593-7. PubMed PMID: 11733718.
16: Zheng H, Patterson C, Berthoud HR. Behavioral analysis of anorexia produced by hindbrain injections of AMPA receptor antagonist NBQX in rats. Am J Physiol Regul Integr Comp Physiol. 2002 Jan;282(1):R147-55. PubMed PMID: 11742833.
17: Emch GS, Hermann GE, Rogers RC. TNF-alpha-induced c-Fos generation in the nucleus of the solitary tract is blocked by NBQX and MK-801. Am J Physiol Regul Integr Comp Physiol. 2001 Nov;281(5):R1394-400. PubMed PMID: 11641108.
18: Pitsikas N, Brambilla A, Besozzi C, Bonali P, Fodritto F, Grippa N, Scandroglio A, Borsini F. Effects of cerestat and NBQX on functional and morphological outcomes in rat focal cerebral ischemia. Pharmacol Biochem Behav. 2001 Mar;68(3):443-7. PubMed PMID: 11325397.
19: Kapus G, Székely JI, Durand J, Ruiz A, Tarnawa I. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations. Brain Res Bull. 2000 Aug;52(6):511-7. PubMed PMID: 10974490.
20: Görgülü A, Kiriş T, Unal F, Turkoğlu U, Küçük M, Cobanoğlu S. Superoxide dismutase activity and the effects of NBQX and CPP on lipid peroxidation in experimental spinal cord injury. Res Exp Med (Berl). 2000 Apr;199(5):285-93. PubMed PMID: 10815757.

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